molecular formula C18H21N5O2 B5501920 N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5501920
M. Wt: 339.4 g/mol
InChI Key: ZUCVOUUWKQLLSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar pyrazole derivatives involves bioisosteric replacement of an indazole ring, often found in synthetic cannabinoids. The pyrazole ring system can create regioisomers, such as in the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers. The synthesis and analytical characterizations of these isomers, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, are crucial (McLaughlin et al., 2016).

Molecular Structure Analysis

  • The molecular structure of pyrazole derivatives has been extensively analyzed using single crystal X-ray diffraction studies, confirming the dihedral angles and confirming twisted conformations between rings in similar compounds (Kumara et al., 2018).

Chemical Reactions and Properties

  • Chemical reactions involving pyrazole derivatives can result in various products, such as 3-triazeno derivatives of pyrazole carboxylic acid and carboxamide esters. These transformations are often analogous to reactions of triazenoimidazoles, indicating a similarity in chemical behavior (Shealy & O'dell, 1971).

Physical Properties Analysis

  • The physical properties of pyrazole derivatives, including their thermal stability, have been studied. For example, a novel pyrazole derivative was found to be thermally stable up to 190°C. The stability of these compounds is often analyzed using thermal analysis techniques (Kumara et al., 2018).

Chemical Properties Analysis

  • The chemical properties, such as the antibacterial activity of N-substituted pyrazole derivatives, have been evaluated. For instance, certain compounds in this class showed effectiveness against pathogenic strains, indicating their potential as antimicrobial agents (Pitucha et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antileukemic Activity : A study focused on the synthesis of 3-triazeno derivatives of pyrazole-4-carboxylic acid and pyrazole-4-carboxamide, demonstrating significant antileukemic activity and increased survival times in leukemia assays. This research indicates the potential of pyrazole derivatives, including compounds with similar structures to the specified chemical, in antileukemic applications (Shealy & O'dell, 1971).

  • Structural Characterization of Enaminones : Another study describes the synthesis of enaminones, including their structural determination through X-ray diffraction, suggesting the significance of tautomerism and intramolecular hydrogen bonds in such compounds. This research provides insight into the structural features that might be relevant for compounds like N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide (Brbot-Šaranović et al., 2001).

  • N-substituted Pyrazoline Derivatives : Research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided details on the molecular structure and interactions, which can be useful for understanding the behavior and potential reactivity of related pyrazole derivatives (Köysal et al., 2005).

Potential Applications

  • Anticancer and Antimicrobial Activities : A study on the synthesis, characterization, and biological evaluation of pyrazole derivatives highlighted their antitumor, antifungal, and antibacterial activities. These findings indicate the potential medical and pharmaceutical applications of pyrazole-based compounds (Titi et al., 2020).

  • Nematocidal Activity : Research into 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrated a significant nematocidal activity, suggesting the utility of such compounds in agricultural applications, particularly in pest management (Zhao et al., 2017).

Mechanism of Action

The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .

Safety and Hazards

Greenhouse safety experiment of rice exhibited almost no difference in plant height and fresh weight treated 10a at stage 1∼2-leaf of rice after 14 days but 8l had a detrimental effect .

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(8-14-9-13(2)20-21-14)19-18(24)17-10-15(22-23-17)11-25-16-6-4-3-5-7-16/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCVOUUWKQLLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

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